2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on synthesizing heterocyclic compounds that incorporate moieties like the [1,2,4]triazolo[4,3-b]pyridazin structure due to their interesting biological properties. For instance, novel heterocycles have been synthesized for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies emphasize the chemical versatility and potential utility of such compounds in developing new insecticides (Fadda et al., 2017).
Antiviral and Antimicrobial Properties
Compounds within this chemical family have been explored for their antiviral and antimicrobial activities. For example, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising activity against viruses like the hepatitis-A virus (HAV). This suggests potential applications in the development of antiviral drugs or treatments (Shamroukh & Ali, 2008).
Antitumor Agents
The synthesis of pyridotriazolopyrimidines, which share structural similarities with the compound , has been targeted for their antitumor properties. These compounds have been evaluated against cancer cell lines, indicating their potential as leads in the development of new cancer therapies (Abdallah et al., 2017).
Structural and Medicinal Chemistry
The synthesis and structural analysis of similar compounds have provided insights into their pharmaceutical importance. Studies focusing on the structural elucidation, DFT calculations, and Hirshfeld surface analysis contribute to a deeper understanding of their chemical behavior and potential medicinal applications (Sallam et al., 2021).
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. These could be receptors, ion channels, or enzymes involved in critical biochemical pathways. The role of these targets varies, but they are often involved in signaling pathways that regulate physiological processes .
Mode of Action
The compound’s interaction with its targets can result in a variety of changes. It may inhibit or enhance the target’s activity, leading to downstream effects. For example, a compound might bind to an enzyme, altering its shape and preventing it from catalyzing a reaction .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. For instance, it might impact metabolic pathways, signal transduction pathways, or gene expression. The downstream effects could include changes in cell growth, cell death, or cell differentiation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly impact a compound’s bioavailability, or the extent to which it reaches its target site in the body .
Result of Action
The molecular and cellular effects of a compound’s action can be diverse. They might include changes in cell behavior, alterations in gene expression, or induction of cell death. These effects depend on the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. These factors might include pH, temperature, the presence of other molecules, and more. For instance, certain compounds might be more effective or stable under specific conditions .
properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-14-7-5-6-10-16(14)21-18(26)13-24-20(27)25-17(22-24)11-12-19(23-25)28-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZQEVWKUXOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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